molecular formula C11H9ClN2O2 B2601032 Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate CAS No. 92972-76-4

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Cat. No.: B2601032
CAS No.: 92972-76-4
M. Wt: 236.66
InChI Key: SUZSJFNERBAGDA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings.

Scientific Research Applications

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1,6-Naphthyridines, including Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate, have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Future research could focus on correlating the synthesis of these compounds with their biological activity .

Preparation Methods

The synthesis of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication in the case of anticancer agents .

Comparison with Similar Compounds

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

  • Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
  • Ethyl 6-chloro-1,5-naphthyridine-3-carboxylate
  • Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate

These compounds share similar core structures but differ in the position of the chlorine atom or the arrangement of the pyridine rings. The unique positioning of the chlorine atom in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSJFNERBAGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 9.3 g of ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate (prepared according to J. Org. Chem. 15, 1224 (1950)) and 56 ml of phosphorous oxychloride is refluxed for 2 hours 40 minutes, then evaporated to dryness and the residue is treated with cold dilute ammonium hydroxide and methylene chloride. Insoluble material is removed by filtration, then organic layer is separated, washed with brine, dried over sodium sulfate and evaporated to dryness to yield ethyl 4-chloro-1,6-naphthyridine-3-carboxylate.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One

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